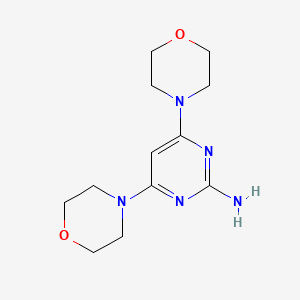

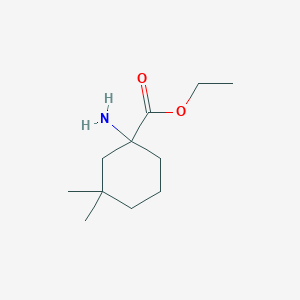

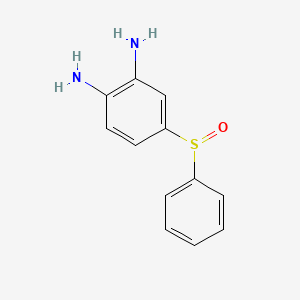

![molecular formula C11H11N3O B8742989 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one CAS No. 58579-77-4](/img/structure/B8742989.png)

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

Übersicht

Beschreibung

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one is a potent antithrombotic agent known for its ability to inhibit platelet aggregation. It has been studied extensively for its potential use in preventing intravascular thrombosis and other cardiovascular conditions .

Vorbereitungsmethoden

The synthesis of 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis databases. Industrial production methods typically involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying platelet aggregation inhibitors. In biology and medicine, it has been evaluated for its potential to prevent thrombosis and other cardiovascular conditions. Additionally, it has been studied in various in vitro, ex vivo, and in vivo animal models to understand its pharmacological effects .

Wirkmechanismus

The mechanism of action of 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one involves the inhibition of platelet aggregation. It has been shown to have a direct effect on platelet function, reducing the formation of blood clots. The compound also exhibits weak antiserotonin activity in isolated smooth muscle preparations. While the precise molecular targets and pathways are not fully understood, it is believed that this compound may act through direct-acting mechanisms to exert its effects .

Vergleich Mit ähnlichen Verbindungen

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one can be compared with other antithrombotic agents such as sulfinpyrazone and S-20344. Unlike sulfinpyrazone, this compound has little effect on bleeding time, making it a potentially safer option for preventing thrombosis. S-20344, another potent antithrombotic agent, has been shown to block arterial thrombosis in various models, but its mechanism of action differs from that of this compound .

Conclusion

This compound is a significant compound in the field of antithrombotic research. Its ability to inhibit platelet aggregation and prevent thrombosis makes it a valuable tool for scientific research and potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in clinical settings.

Eigenschaften

CAS-Nummer |

58579-77-4 |

|---|---|

Molekularformel |

C11H11N3O |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |

InChI |

InChI=1S/C11H11N3O/c1-7-3-2-4-9-8(7)5-14-6-10(15)13-11(14)12-9/h2-4H,5-6H2,1H3,(H,12,13,15) |

InChI-Schlüssel |

QMIGUHOZYORBPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2CN3CC(=O)NC3=NC2=CC=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

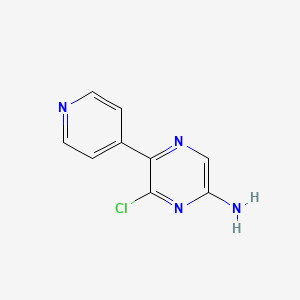

![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)

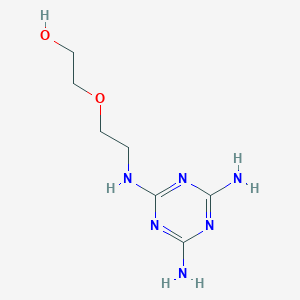

![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

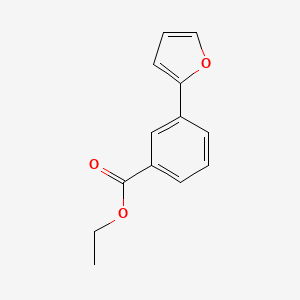

![4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8742948.png)

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B8742963.png)

![N-(4-{[3-(1H-imidazol-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B8742966.png)